molecular formula C17H17NO5 B5831705 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide

4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide

Cat. No.: B5831705
M. Wt: 315.32 g/mol
InChI Key: SCQAOFQHDXRVDH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)-N-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzoyl moiety and an additional methoxy group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-methoxybenzamide in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-N-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-N-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxybenzoyl)-N-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the benzamide moiety allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-13-8-9-15(22-2)14(10-13)16(19)11-4-6-12(7-5-11)17(20)18-23-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQAOFQHDXRVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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